2-methyl-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule “2-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-3-carboxamide” belongs to the class of organic compounds known as nitrofurans . Nitrofurans are compounds containing a furan ring which bears a nitro group .
Molecular Structure Analysis
The molecule consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a nitro group (-NO2), which is a functional group that consists of one nitrogen atom and two oxygen atoms .Scientific Research Applications
Antibacterial Activity
One key application of compounds related to 2-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-3-carboxamide is in the realm of antibacterial activity. Research has shown the efficacy of these compounds in combating bacterial infections. For example, a study by Hassan et al. (2020) detailed the design and synthesis of Nitrofurantoin® analogues bearing furan and pyrazole scaffolds. These compounds demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting their potential as effective antibacterial agents (Hassan et al., 2020).
Antimicrobial and Antioxidant Properties
Compounds structurally similar to 2-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-3-carboxamide have been synthesized and investigated for their antimicrobial and antioxidant activities. For instance, Devi et al. (2010) synthesized various Schiff bases and azetidione derivatives from ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate. These compounds were characterized and evaluated for their potential in antimicrobial and antioxidant applications (Devi et al., 2010).
Synthesis and Reactivity in Organic Chemistry
These compounds also play a significant role in the field of organic chemistry, particularly in the synthesis and reactivity of various chemical structures. Research by El’chaninov et al. (2017, 2018) and Aleksandrov et al. (2017) demonstrates the synthesis and reactivity of various furan and thiazole derivatives, showcasing the versatility and utility of these compounds in creating diverse chemical structures with potential pharmaceutical applications (El’chaninov et al., 2017), (Elchaninov et al., 2018), (Aleksandrov et al., 2017).
Properties
IUPAC Name |
2-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-7-9(4-5-18-7)11(15)13-12-6-8-2-3-10(19-8)14(16)17/h2-6H,1H3,(H,13,15)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFHYWFUHCPLBG-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.